molecular formula C35H34N6O5S2 B2457845 N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-59-6

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Cat. No.: B2457845
CAS No.: 393585-59-6
M. Wt: 682.81
InChI Key: OGBQEDFGUALVAW-UHFFFAOYSA-N
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Description

The compound “N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a methoxyphenyl group, a thiophenyl group, a dihydropyrazol group, a triazol group, and a phenoxyacetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new triazol-3-one was synthesized unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water . The S-alkylation was performed using cesium carbonate as an alkaline base .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as FT-IR, 1D and 2D NMR, and HRMS . These methods can provide detailed information about the connectivity of atoms in the molecule and the types of functional groups present.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive functional groups. For instance, the triazole ring can participate in various reactions such as reduction, alkylation, and cyclization .

Scientific Research Applications

Computational and Pharmacological Evaluations

Research has explored the computational and pharmacological potentials of novel derivatives, including those related to the complex chemical structure of interest, focusing on their interactions with various biological targets. For instance, compounds have been assessed for their binding and inhibitory effects on key enzymes and receptors, demonstrating moderate to high efficacy in various assays. These findings suggest potential applications in drug development, particularly in targeting diseases associated with these biological pathways (Faheem, 2018).

Anticancer Activities

Studies have synthesized and evaluated metal ion complexes derived from similar intricate compounds for their anticancer activities. The structural complexity and unique functional groups of these compounds allow for the formation of complexes with significant cytotoxic effects against cancer cell lines, pointing towards their utility in cancer therapy (Ghani & Alabdali, 2022).

Antimicrobial Agents

New derivatives have been synthesized to explore their antimicrobial activities. The structural features of these compounds, akin to the specified chemical, enable them to act against a variety of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial infections (Baviskar, Khadabadi, & Deore, 2013).

Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O5S2/c1-3-45-28-17-13-25(14-18-28)40-32(21-36-33(42)22-46-27-8-5-4-6-9-27)37-38-35(40)48-23-34(43)41-30(24-11-15-26(44-2)16-12-24)20-29(39-41)31-10-7-19-47-31/h4-19,30H,3,20-23H2,1-2H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQEDFGUALVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)COC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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